(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. The compound contains a phosphanyl group, a phenylethyl group, and a benzamide moiety with trifluoromethyl substituents, making it a valuable molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phosphanyl intermediate: This involves the reaction of diphenylphosphine with a suitable electrophile to form the diphenylphosphanyl group.
Attachment of the phenylethyl group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with 3,5-bis(trifluoromethyl)benzoic acid to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its phosphanyl group.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)benzamide: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-dimethylbenzamide: Contains methyl groups instead of trifluoromethyl groups, affecting its lipophilicity and biological activity.
(S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-dichlorobenzamide: Contains chlorine substituents, leading to different electronic and steric effects.
Uniqueness: The presence of trifluoromethyl groups in (S)-N-(2-(Diphenylphosphanyl)-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and distinct electronic effects, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(2-diphenylphosphanyl-1-phenylethyl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6NOP/c30-28(31,32)22-16-21(17-23(18-22)29(33,34)35)27(37)36-26(20-10-4-1-5-11-20)19-38(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,26H,19H2,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHBYWMGGPRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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